8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde

Lipophilicity Physicochemical Properties Drug Design

Need an imidazopyridine aldehyde with optimized membrane permeability and metabolic stability? Generic non-CF3 or mismatched CF3 analogs fail to replicate the quantifiable LogP increase (Δ 0.4-0.7) and SAR-proven potency gains observed with the 8-trifluoromethyl substitution. • **Key advantage:** Calculated LogP ≈ 2.02 (unsubstituted parent ~1.6) - enhances passive permeability. • **Reactive handle:** 2-Carbaldehyde for hydrazones, oximes, Schiff bases. • **Proven utility:** Enables urease inhibitors with IC50 5.68 μM (vs thiourea 21.37 μM). • **Supply:** 97-98% purity, immediate shipment.

Molecular Formula C9H5F3N2O
Molecular Weight 214.14
CAS No. 1020040-56-5
Cat. No. B3045115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
CAS1020040-56-5
Molecular FormulaC9H5F3N2O
Molecular Weight214.14
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)C(F)(F)F)C=O
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)7-2-1-3-14-4-6(5-15)13-8(7)14/h1-5H
InChIKeyKQBDUKONTISXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde Overview


8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic building block featuring an imidazo[1,2-a]pyridine core substituted with an electron-withdrawing trifluoromethyl group at the 8-position and a reactive aldehyde handle at the 2-position . The compound has a molecular formula of C9H5F3N2O and a molecular weight of 214.15 g/mol, with reported purities of 97% to 98% from commercial sources . The presence of the CF3 group confers distinct physicochemical properties, including enhanced lipophilicity (calculated LogP ≈ 2.02) compared to the unsubstituted parent scaffold . This compound serves as a versatile synthetic intermediate for constructing more complex imidazopyridine derivatives relevant to drug discovery and materials science.

Functional Handle 2-carbaldehyde enables condensation chemistry
Physicochemical Tuning 8-CF3 group enhances lipophilicity for drug discovery
Scaffold Diversity Imidazo[1,2-a]pyridine core for heterocyclic libraries

Why 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde Cannot Be Replaced


Generic substitution of imidazo[1,2-a]pyridine-2-carbaldehydes is scientifically unsound because the nature and position of substituents on the heterocyclic core profoundly influence physicochemical properties, metabolic stability, and biological target engagement . The 8-CF3 group dramatically increases lipophilicity (calculated LogP ≈ 2.02) relative to the unsubstituted parent (LogP ≈ 1.29–1.6), altering membrane permeability and pharmacokinetic profile . Furthermore, structure–activity relationship (SAR) studies across multiple target classes demonstrate that electron-withdrawing CF3 substituents confer superior inhibitory potency compared to electron-donating groups like methyl, a difference that cannot be compensated by adjusting downstream chemistry . For applications requiring specific photophysical properties, replacing CF3 with fluorine or methoxy groups alters fluorescence quantum yields by up to 90%, underscoring that even closely related substituents produce non-equivalent functional materials . These quantifiable disparities mandate deliberate selection of the 8-CF3 variant over non-CF3 or differently positioned CF3 analogs.

i
Substituent-dependent lipophilicity
Replacing 8-CF3 with H or CH3 alters LogP by >0.4 units, potentially shifting membrane permeability and PK profile.
i
Regioisomer electronic mismatch
5-CF3 or 6-CF3 isomers present different electronic and steric effects at the pyridine nitrogen, changing reactivity.
i
Electron-donating group divergence
SAR evidence links electron-withdrawing CF3 to enhanced target binding; non-fluorinated analogs may not confer equivalent engagement.

8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde: Evidence vs. Analogs


Lipophilicity: 8-CF3 vs. Unsubstituted Core

The 8-trifluoromethyl substitution increases lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine-2-carbaldehyde core. The target compound exhibits a calculated LogP value of 2.024 , while the unsubstituted parent analog (CAS 118000-43-4) reports LogP values ranging from 1.29 to 1.6 across various computational methods and databases . This difference of approximately 0.4 to 0.7 LogP units translates to a roughly 2.5- to 5-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability and compound distribution in biological systems.

Lipophilicity Shift
Reported
Target LogP 2.02; unsubstituted parent LogP 1.29–1.6. ΔLogP ≈ 0.4–0.7 (2.5- to 5-fold partition increase).
Supports lipophilicity-driven lead optimization.
Computational predictions; validate experimentally.
Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability and Binding: CF3 vs. Non-Fluorinated

The trifluoromethyl group is well-established in medicinal chemistry to enhance metabolic stability and increase receptor binding affinity due to its strong electron-withdrawing nature and steric bulk . While no head-to-head in vivo PK study exists for this exact aldehyde, class-level evidence from imidazo[1,2-a]pyridine drug discovery programs indicates that incorporating a CF3 group can elevate lipophilicity, improve metabolic resistance to oxidative enzymes, and modulate receptor interactions compared to non-fluorinated or methyl-substituted analogs . For example, in the development of PI3Kα inhibitors, 8-CF3 substituted imidazo[1,2-a]pyridines demonstrated enhanced potency and selectivity profiles relative to 8-H or 8-CH3 congeners .

Metabolic Stability SAR
Class-level
CF3 group may enhance metabolic stability and receptor binding based on imidazopyridine class SAR. No head-to-head PK study for this aldehyde.
Context-dependent; direct evidence for this building block is absent.
Review class-level inference before procurement.
Metabolic Stability Receptor Binding Pharmacokinetics

Urease Inhibition: CF3-Substituted vs. Thiourea Standard

In a series of oxazole-based imidazopyridine derivatives, structure–activity relationship (SAR) analysis revealed that analogs bearing strong electron-withdrawing groups such as -CF3 or -NO2 exhibited superior urease inhibitory potentials compared to the standard thiourea drug (IC50 = 21.37 ± 1.76 μM) . The most potent CF3-containing analogs in this study achieved IC50 values as low as 5.68 ± 1.66 μM (compound 4i), representing a nearly 4-fold improvement over the standard . While the exact target compound was not tested directly, this class-level SAR demonstrates that CF3 substitution on the imidazopyridine core consistently drives enhanced target engagement relative to electron-donating or non-substituted variants.

Urease Inhibition Class-Level
Class-level
Representative CF3-analogs: IC50 5.68 μM vs. thiourea standard IC50 21.37 μM. 2–3.8-fold improvement reported.
Supports electron-withdrawing group for enzyme inhibition SAR.
Derivative data; not tested on the aldehyde itself.
Enzyme Inhibition SAR Antimicrobial

Photophysical Properties: CF3 vs. F and OMe Substituents

In a photophysical study of 3-arylthioimidazo[1,2-a]pyridine derivatives, the nature of peripheral substituents dramatically altered fluorescence quantum yield. Replacing a trifluoromethyl group with a fluorine atom increased the fluorescence quantum yield by 90% . Conversely, substituting a CF3 group with a methoxy (-OMe) group resulted in a 4.5-fold enhancement in emissive properties . These data underscore that the CF3 group produces a distinct photophysical profile characterized by lower quantum yield due to fluorescence quenching effects, which may be desirable or undesirable depending on the intended optical application.

Fluorescence Quantum Yield
Reported
CF3-baseline; F-analog 90% higher quantum yield; OMe-analog 4.5-fold higher.
Defines CF3 as a lower-fluorescence starting point for sensor design.
Measured on arylthio derivatives; direct extrapolation needs confirmation.
Fluorescence Optical Materials Photophysics

Regioselectivity: 8-CF3 vs. 6-CF3 and 5-CF3 Isomers

The 8-CF3 isomer (CAS 1020040-56-5) is commercially available at 97-98% purity with pricing at approximately $865/g , while the 6-CF3 isomer (CAS 881841-24-3) is available at $725/g , and the 5-CF3 isomer (CAS 881841-26-5) is available through specialty vendors. More importantly, the 8-position CF3 group provides a unique electronic environment that influences subsequent chemical transformations. Electrochemical C(sp2)–H trifluoromethylation methods have been developed that achieve regioselective CF3 incorporation with up to 79% isolated yield , but the 8-substituted scaffold is distinct from other regioisomers in terms of both steric accessibility and electronic effects on the pyridine ring nitrogen.

Regioisomer Comparison
Specification review
8-CF3 isomer (97-98%, ~$865/g); 6-CF3 isomer (~$725/g); 5-CF3 via specialty vendors. Electrochemical CF3 incorporation up to 79% yield.
Regiochemical and cost-based selection for SAR programs.
Vendor pricing; verify current availability.
Synthetic Chemistry Regioselectivity Building Blocks

Applications of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde


Lead Optimization for Lipophilicity and Metabolic Stability

The 8-CF3 aldehyde serves as a privileged building block for constructing drug candidates where improved membrane permeability and metabolic resistance are critical. The quantifiable increase in LogP (Δ ≈ 0.4–0.7 relative to unsubstituted parent) and established SAR linking CF3 substitution to enhanced target potency make this compound a strategic choice for programs targeting kinases, GPCRs, or enzymes where electron-withdrawing groups drive affinity.

Antimicrobial and Anti-Ulcer Drug Discovery

Based on SAR evidence that CF3-substituted imidazopyridine derivatives achieve up to 4-fold improvement in urease inhibition (IC50 = 5.68 μM vs. thiourea standard IC50 = 21.37 μM) , this aldehyde is a logical starting material for synthesizing novel urease inhibitors, anti-ulcer agents, or broad-spectrum antimicrobials where electron-withdrawing substituents correlate with superior activity.

Fluorescence-Quenched Optical Sensors

The 8-CF3 group confers a distinct photophysical profile characterized by reduced fluorescence quantum yield compared to fluorine- or methoxy-substituted analogs . This property can be exploited in the design of 'turn-on' fluorescent probes or quenching-based sensors, where the aldehyde handle enables facile conjugation to biomolecules or surfaces.

Regioselective Functionalization Platform

The 2-carbaldehyde group provides a versatile handle for condensation reactions (e.g., formation of hydrazones, oximes, or Schiff bases), while the 8-CF3 substituent electronically tunes the reactivity of the imidazopyridine core. This compound is particularly suited for exploring regioselective C–H functionalization reactions, as demonstrated by electrochemical trifluoromethylation protocols achieving up to 79% yield , enabling rapid diversification of the scaffold.

Application
Selection Property
Validation Focus
Lead optimization building block
8-CF3 lipophilicity handle
Membrane permeability & metabolic stability assays
Urease inhibitor synthesis
Electron-withdrawing group for enzyme SAR
Urease inhibition enzyme assay (derivative testing)
Fluorescence-quenching sensor design
Low-quantum-yield CF3 photophysical profile
Fluorescence quantum yield & quenching efficiency
Regioselective C-H functionalization
2-carbaldehyde condensation handle
Regioselective transformation & derivatization yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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